4-(4-Fluorophenyl)piperidin-4-ol is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring substituted with a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The compound can be synthesized through various methods, with different starting materials and reaction conditions yielding diverse derivatives. It is primarily sourced from synthetic organic chemistry labs and chemical suppliers.
4-(4-Fluorophenyl)piperidin-4-ol falls under the category of piperidine derivatives. Its systematic name reflects its structure, which includes a piperidine ring with a hydroxyl group and a fluorinated phenyl substituent.
The synthesis of 4-(4-Fluorophenyl)piperidin-4-ol can be achieved through several routes, often involving the reaction of 4-fluorobenzyl chloride with piperidine. A common method includes:
One specific synthetic route involves the use of palladium on activated carbon as a catalyst in methanol under hydrogen atmosphere, achieving high yields (up to 82%) in the production of 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride .
The molecular formula for 4-(4-Fluorophenyl)piperidin-4-ol is C11H14FNO, with a molecular weight of approximately 195.23 g/mol. The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and purity.
4-(4-Fluorophenyl)piperidin-4-ol participates in various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of conditions (e.g., temperature, solvent) significantly influences the yield and purity of the products formed .
The mechanism of action for 4-(4-Fluorophenyl)piperidin-4-ol involves its interaction with specific receptors in biological systems. It acts as a ligand that modulates receptor activity, influencing various signaling pathways associated with neurotransmission and other physiological processes. This property makes it a candidate for further pharmacological studies aimed at developing therapeutic agents targeting central nervous system disorders .
Relevant data from analytical studies indicate that variations in substituent groups can affect both physical properties and biological activity .
4-(4-Fluorophenyl)piperidin-4-ol has several applications in scientific research:
The compound is definitively named 4-(4-fluorophenyl)piperidin-4-ol according to International Union of Pure and Applied Chemistry (IUPAC) rules. This name systematically describes its structure:
Structurally, the molecule features a tertiary alcohol geometry where the C4 carbon is fully substituted (bearing the hydroxyl group, fluorophenyl group, and two methylene chains of the piperidine ring). Key structural identifiers are summarized below:
Table 1: Structural Representations of 4-(4-Fluorophenyl)piperidin-4-ol
| Representation System | Notation | |
|---|---|---|
| Molecular Formula | C₁₁H₁₄FNO | |
| SMILES | OC₁(CCNCC₁)C₁=CC=C(F)C=C₁ | |
| Canonical SMILES | C1CNCCC1(C2=CC=C(C=C2)F)O | |
| InChI | InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |
| InChI Key | QXWRXWPNHLIZBV-UHFFFAOYSA-N | [4] [6] [8] |
This compound is documented under multiple aliases across chemical databases and commercial catalogs. Its primary registry identifier is Chemical Abstracts Service (CAS) Number 3888-65-1, which unambiguously links all synonymous names. Common synonyms include:
Table 2: Synonyms and Registry Identifiers for 4-(4-Fluorophenyl)piperidin-4-ol
| Synonym | Source/Context | |
|---|---|---|
| 4-(4-Fluorophenyl)-4-hydroxypiperidine | Chemical supplier catalogs | |
| 4-(p-Fluorophenyl)-4-piperidinol | Pharmacological research literature | |
| 4-(4-Fluorophenyl)-4-piperidinol | Synthetic chemistry references | |
| 4-Hydroxy-4-(4-fluorophenyl)piperidine | Crystallography studies | |
| NSC 90449 | National Service Center identifier | |
| Registry Identifiers | ||
| CAS Number | 3888-65-1 | |
| PubChem CID | 77497 | |
| MDL Number | MFCD00023146 | |
| ChemSpider ID | 69820 | [3] [6] |
The molecular formula C₁₁H₁₄FNO confirms the elemental composition: 11 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom. This formula is consistently validated across multiple sources including chemical supplier specifications and computational databases [3] [4] [6].
The molecular weight is 195.23 g/mol, calculated as follows:
The C4 carbon of the piperidine ring is a tetrahedral stereocenter due to its four distinct substituents:
This configuration implies potential chirality, with two possible enantiomers (R and S configurations). However, no evidence suggests stable enantiomer isolation under standard conditions. The energy barrier for nitrogen inversion in piperidine is low (~6 kcal/mol), leading to rapid ring flipping at room temperature. Consequently, the stereogenic center at C4 does not yield resolvable enantiomers because the ring inversion equilibrates the spatial positions of the C3 and C5 methylene groups [4] [9].
Positional isomers could theoretically exist if the fluorine atom occupies the ortho or meta positions on the phenyl ring (e.g., 4-(2-fluorophenyl)piperidin-4-ol), or if the hydroxyl group migrates to another piperidine position. Nevertheless, such isomers are not associated with CAS 3888-65-1 and have distinct synthetic pathways and properties. No cis-trans isomerism is possible due to the absence of rigid double bonds or ring fusion points.
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9